molecular formula C56H56N6O5 B12802497 9H-Purin-6-amine, 9-(3-(cyclohexylamino)-3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- CAS No. 134934-64-8

9H-Purin-6-amine, 9-(3-(cyclohexylamino)-3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-

Cat. No.: B12802497
CAS No.: 134934-64-8
M. Wt: 893.1 g/mol
InChI Key: YYHCOBGZEMUDLQ-COZRLZDLSA-N
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Description

9H-Purin-6-amine, 9-(3-(cyclohexylamino)-3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

The synthesis of 9H-Purin-6-amine, 9-(3-(cyclohexylamino)-3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the arabinofuranosyl moiety, followed by the introduction of the cyclohexylamino group. The final steps involve the attachment of the purin-6-amine core and the methoxyphenyl diphenylmethyl groups. Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under basic conditions, leading to the introduction of different substituents. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide.

Scientific Research Applications

9H-Purin-6-amine, 9-(3-(cyclohexylamino)-3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9H-Purin-6-amine, 9-(3-(cyclohexylamino)-3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects. The compound’s structure allows it to bind to these targets with high specificity, often inhibiting or activating their function .

Comparison with Similar Compounds

Compared to other similar compounds, 9H-Purin-6-amine, 9-(3-(cyclohexylamino)-3-deoxy-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-arabinofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- stands out due to its unique combination of functional groups and structural complexity. Similar compounds include:

Properties

CAS No.

134934-64-8

Molecular Formula

C56H56N6O5

Molecular Weight

893.1 g/mol

IUPAC Name

(2R,3S,4S,5S)-4-(cyclohexylamino)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-2-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]oxolan-3-ol

InChI

InChI=1S/C56H56N6O5/c1-64-46-32-28-41(29-33-46)55(39-18-8-3-9-19-39,40-20-10-4-11-21-40)61-52-50-53(58-37-57-52)62(38-59-50)54-51(63)49(60-45-26-16-7-17-27-45)48(67-54)36-66-56(42-22-12-5-13-23-42,43-24-14-6-15-25-43)44-30-34-47(65-2)35-31-44/h3-6,8-15,18-25,28-35,37-38,45,48-49,51,54,60,63H,7,16-17,26-27,36H2,1-2H3,(H,57,58,61)/t48-,49-,51+,54-/m1/s1

InChI Key

YYHCOBGZEMUDLQ-COZRLZDLSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@H]([C@@H]([C@H](O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)NC1CCCCC1)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)NC1CCCCC1)O

Origin of Product

United States

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